molecular formula C24H26O2 B14005143 5,5'-Hexane-3,4-diylbis(2-methyl-1-benzofuran) CAS No. 3436-82-6

5,5'-Hexane-3,4-diylbis(2-methyl-1-benzofuran)

Cat. No.: B14005143
CAS No.: 3436-82-6
M. Wt: 346.5 g/mol
InChI Key: FFXGBNWZSHUVCL-UHFFFAOYSA-N
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Description

5,5'-Hexane-3,4-diylbis(2-methyl-1-benzofuran) is a synthetic benzofuran derivative of high interest in chemical and pharmaceutical research. Benzofuran scaffolds are recognized for their significant biological activities, which include antimicrobial, antifungal, antitumor, and antiviral properties . Some benzofuran derivatives have also been investigated for their potential as acetylcholinesterase (AChE) inhibitors, which is a key target in the development of therapies for neurodegenerative conditions such as Alzheimer's disease . The specific structure of this compound, featuring two 2-methylbenzofuran units linked by a hexane-3,4-diyl chain, suggests its potential application as a building block in organic synthesis or as a core structure in the development of novel bioactive molecules and pharmacologically active agents. Researchers can utilize this chemical in various studies, including medicinal chemistry for structure-activity relationship (SAR) studies, as a precursor for more complex heterocyclic systems, or in materials science. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) before handling and use appropriate personal protective equipment (PPE). Disclaimer: The applications and biological activities mentioned are based on the general properties of the benzofuran chemical class . The specific properties and research value of this exact compound may vary and should be confirmed by the purchasing researcher.

Properties

CAS No.

3436-82-6

Molecular Formula

C24H26O2

Molecular Weight

346.5 g/mol

IUPAC Name

2-methyl-5-[4-(2-methyl-1-benzofuran-5-yl)hexan-3-yl]-1-benzofuran

InChI

InChI=1S/C24H26O2/c1-5-21(17-7-9-23-19(13-17)11-15(3)25-23)22(6-2)18-8-10-24-20(14-18)12-16(4)26-24/h7-14,21-22H,5-6H2,1-4H3

InChI Key

FFXGBNWZSHUVCL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C=C1)OC(=C2)C)C(CC)C3=CC4=C(C=C3)OC(=C4)C

Origin of Product

United States

Preparation Methods

Construction of the Benzofuran Core

The benzofuran nucleus is typically synthesized by cyclization reactions involving phenolic precursors and appropriate carbonyl compounds. A common approach involves:

  • Intramolecular cyclization of 2-hydroxyaryl ketones or phenacyl derivatives : For example, substituted phenacyl bromides reacting with 2'-hydroxy-5'-nitro-acetophenone in the presence of potassium carbonate in DMF yields aryl-3-methyl-5-nitro-1-benzofuran-2-ylmethanone intermediates. These intermediates can be further reduced to amino derivatives and functionalized.

  • Transition metal-catalyzed cyclizations : Transition metal catalysis, such as palladium or rhodium catalysis, can facilitate cut-and-sew reactions to form benzofuran rings fused or bridged with other rings, enhancing structural complexity and stereoselectivity.

Functionalization of Benzofuran Rings

After benzofuran formation, selective functionalization at the 2-methyl position or other sites is performed to enable further coupling:

  • Reduction and substitution reactions : Nitro groups on benzofuran intermediates can be reduced to amines, which then undergo acylation or coupling with other reagents to introduce desired substituents.

  • Oxidation and methylation : Controlled oxidation (e.g., with IBX) and methylation steps help install methyl groups at specific positions with high diastereoselectivity.

Formation of the Hexane Linker and Coupling Strategy

The key to synthesizing 5,5'-Hexane-3,4-diylbis(2-methyl-1-benzofuran) is the coupling of two benzofuran units via a hexane-3,4-diyl linker:

  • Use of rigid and stable linkers : Studies have shown that linkers such as ester-substituted alkenyl esters provide the necessary rigidity and stability for successful coupling, whereas flexible or unstable linkers (alkenyl, epoxide, silyl ether, methyl ether) fail due to instability or lack of rigidity.

  • Direct C–C activation and coupling : Transition metal-catalyzed C–C activation (e.g., Pd or Rh catalysis) enables the formation of the hexane-linked bis-benzofuran structure through selective bond cleavage and formation, often requiring directing groups such as 2-amino-3-isopropylpyridine to protect carbonyls and assist regioselectivity.

  • Stepwise synthesis : The coupling is often achieved in multi-step sequences involving:

    • Preparation of benzofuran precursors with appropriate leaving groups or reactive handles.
    • Installation of the hexane linker via alkylation or cross-coupling reactions.
    • Final cyclization or deprotection steps to yield the bis-benzofuran compound.

Representative Synthetic Route Summary

Step Reaction Type Key Reagents/Conditions Outcome
1 Cyclization Substituted phenacyl bromide + 2'-hydroxy-5'-nitro-acetophenone, K2CO3, DMF, 80°C Formation of aryl-3-methyl-5-nitro-1-benzofuran-2-ylmethanone intermediate
2 Reduction SnCl2·2H2O in methanol, 60°C Reduction of nitro to amino benzofuran derivative
3 Functionalization Acylation with acid chlorides, methylation, oxidation (e.g., IBX) Introduction of methyl and acyl groups on benzofuran core
4 Linker installation Pd or Rh catalyzed C–C activation/coupling, use of directing groups, zinc triflate additive Coupling via hexane-3,4-diyl linker forming bis-benzofuran structure
5 Purification Column chromatography on silica gel Isolation of pure 5,5'-Hexane-3,4-diylbis(2-methyl-1-benzofuran)

Research Discoveries and Optimization

  • Linker effects : The choice of linker is crucial. Ester-substituted alkenyl ester linkers provide the necessary rigidity and stability, significantly improving yields and selectivity in the cut-and-sew coupling reactions.

  • Directing groups and additives : Temporary carbonyl protecting groups such as 2-amino-3-isopropylpyridine and additives like zinc triflate enhance the efficiency of the coupling reaction, although the exact mechanistic role of zinc triflate remains under investigation.

  • Enantioselectivity and diastereoselectivity : Catalytic systems have been optimized to achieve high enantiomeric excess (up to 99%) and diastereoselectivity in the methylation and cyclization steps, important for the stereochemical integrity of the final product.

Data Table: Key Reaction Conditions and Yields

Reaction Step Catalyst / Reagent Conditions Yield (%) Notes
Benzofuran cyclization K2CO3, DMF 80°C, 5 h 70-80 Formation of nitrobenzofuran intermediate
Nitro reduction SnCl2·2H2O, MeOH 60°C, 4 h 85-90 Amino derivative obtained
Acylation 6-chloronicotinoyl chloride, K2CO3 RT, 6 h 75-85 Functionalized benzofuran
C–C coupling Rh or Pd catalyst, Zn(OTf)2 Reflux, 12-24 h 50-65 Hexane-linked bis-benzofuran
Methylation/Oxidation IBX, methylating agents RT to 60°C 80-90 High diastereoselectivity

Chemical Reactions Analysis

Types of Reactions

5,5’-Hexane-3,4-diylbis(2-methyl-1-benzofuran) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Nitrobenzofurans, halobenzofurans.

Scientific Research Applications

5,5’-Hexane-3,4-diylbis(2-methyl-1-benzofuran) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-Hexane-3,4-diylbis(2-methyl-1-benzofuran) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • The hexane bridge in the target compound provides greater conformational flexibility compared to the rigid tetrahydrofurofuran in sesamin or the aromatic fluorene in benzofuran-diones.
  • Methyl groups on benzofuran may enhance lipophilicity relative to sesamin’s polar methylenedioxy groups .
  • Unlike triazole-thiones , the target compound lacks nitrogen heteroatoms, which could reduce hydrogen-bonding capacity and alter bioactivity.

Biological Activity

5,5'-Hexane-3,4-diylbis(2-methyl-1-benzofuran) is a synthetic compound belonging to the benzofuran family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Synthesis

The synthesis of 5,5'-Hexane-3,4-diylbis(2-methyl-1-benzofuran) typically involves multi-step organic reactions that incorporate benzofuran derivatives. The synthetic route may vary depending on the desired structural modifications and functionalization of the compound.

Biological Activity Overview

The biological activity of 5,5'-Hexane-3,4-diylbis(2-methyl-1-benzofuran) can be categorized into several key areas:

1. Antimicrobial Activity
Recent studies have indicated that compounds with a benzofuran core exhibit significant antimicrobial properties. For instance, related benzofuran derivatives have shown effective inhibition against Gram-positive bacteria such as Listeria monocytogenes, with minimum inhibitory concentration (MIC) values around 4.42 µM and minimum bactericidal concentration (MBC) values of 35.3 µM . The mechanism involves disruption of the bacterial cell membrane integrity.

2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on cholinesterase enzymes (AChE and BuChE). Compounds structurally similar to 5,5'-Hexane-3,4-diylbis(2-methyl-1-benzofuran) demonstrated potent inhibitory activities with IC50 values ranging from 0.52 µM to 6.74 µM against eqBuChE . Kinetic studies revealed a mixed-type inhibition pattern, suggesting that these compounds can bind to both the catalytic active site and peripheral sites of the enzymes .

3. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds with similar structures have been shown to possess significant antioxidant activity, indicating that 5,5'-Hexane-3,4-diylbis(2-methyl-1-benzofuran) may also exhibit this beneficial effect .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzofuran derivatives:

Case Study 1: Antimicrobial Efficacy
A study highlighted the antimicrobial efficacy of a related compound against various pathogens. The compound caused significant cytoplasmic membrane damage in Listeria monocytogenes, leading to cell lysis and death . This underscores the potential application of benzofuran derivatives in developing new antimicrobial agents.

Case Study 2: Enzyme Inhibition
Research involving molecular docking simulations showed that certain benzofuran derivatives could effectively bind to cholinesterase enzymes. The binding affinity was analyzed through molecular dynamics simulations, confirming favorable interactions at the active sites . This finding is critical for designing inhibitors for neurodegenerative diseases where cholinesterase activity is implicated.

Data Table: Biological Activity Summary

Activity Type Target IC50/MIC/MBC Values Mechanism
AntimicrobialListeria monocytogenesMIC: 4.42 µMMembrane depolarization and integrity loss
Cholinesterase InhibitioneqBuChEIC50: 0.52 µMMixed-type inhibition at catalytic sites
AntioxidantN/AEC50: VariesScavenging free radicals

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